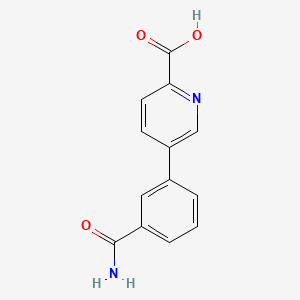

5-(3-Carbamoylphenyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(3-Carbamoylphenyl)picolinic acid is a chemical compound with the molecular formula C13H10N2O3 . It is a derivative of picolinic acid, which is an isomer of nicotinic acid and isonicotinic acid .

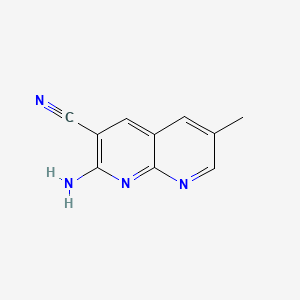

Molecular Structure Analysis

The molecular structure of 5-(3-Carbamoylphenyl)picolinic acid consists of a picolinic acid moiety attached to a carbamoylphenyl group. The exact 3D conformer is not specified in the available resources .Applications De Recherche Scientifique

Coordination Polymers and Photocatalysis : 5-(3,4-Dicarboxylphenyl)picolinic acid has been utilized in the synthesis of novel coordination compounds with various metals, demonstrating a range of structural features. These compounds have shown potential in photocatalysis, particularly for the degradation of dye pollutants like methylene blue, indicating their relevance in environmental applications (Gu et al., 2017).

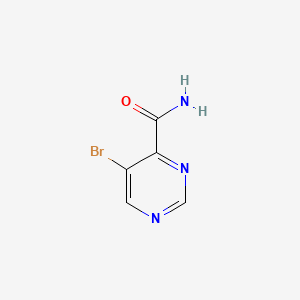

Synthesis of Agrochemicals and Pharmaceuticals : 3-Carbamoyl-α-picolinic acid, a derivative, is produced through imidase-catalyzed hydrolysis and is a significant building block in the synthesis of agrochemicals and pharmaceuticals. It offers high yield and regioisomeric purity, underlining its importance in chemical synthesis (Ogawa et al., 2000).

Magnetic Properties in Coordination Polymers : The compound has been used to create isomorphic coordination polymers with metals like nickel and cobalt. These polymers exhibit diverse magnetic properties, such as ferromagnetic and antiferromagnetic interactions, which could be significant in material science and magnetic applications (Wang, Li, & Wang, 2020).

DNA Phosphoramidate Ligation : In biochemistry, a derivative of picolinic acid has been employed in the phototriggered nonenzymatic DNA phosphoramidate ligation process. This showcases its potential in studying model protocellular systems and prebiotic nucleic acid synthesis (Cape et al., 2012).

Antimicrobial Activities and DNA Interactions : Derivatives of picolinic acid have been characterized for their antimicrobial activities against various bacteria and fungi, and their interactions with DNA have been explored, highlighting their potential use in medicinal chemistry and drug design (Tamer et al., 2018).

Reactive Extraction in Pharmaceutical Production : It's used in the reactive extraction of carboxylic acids from dilute aqueous solutions, a process important in pharmaceuticals and nutritional supplements production (Datta & Kumar, 2014).

Insulin-Mimetic Vanadium Complexes : The acid is used in the creation of insulin-mimetic vanadium complexes, which show promise in triggering glucose uptake and degradation in cell studies, indicating potential applications in diabetes research (Gätjens et al., 2003).

Mécanisme D'action

Target of Action

The primary targets of 5-(3-Carbamoylphenyl)picolinic acid, also known as 5-(3-Aminocarbonylphenyl)picolinic acid, are zinc finger proteins (ZFPs) . ZFPs play a crucial role in viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

The compound acts as an anti-infective and immunomodulator through its role in zinc transport . It works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs is key to the compound’s antiviral activity .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport , which is essential for the function of many proteins and enzymes. Disruption of zinc binding in ZFPs can affect various cellular processes, including viral replication .

Result of Action

The compound has been shown to be an anti-viral in vitro and in vivo . It sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . Its antiviral activity has been demonstrated against several viruses, including SARS-CoV-2 and influenza A virus .

Orientations Futures

Recent studies have shown that picolinic acid, a related compound, has broad-spectrum antiviral abilities and can block several disease-causing viruses such as SARS-CoV-2 and influenza A viruses . This suggests that 5-(3-Carbamoylphenyl)picolinic acid and its derivatives could potentially be explored for their antiviral properties in future research.

Propriétés

IUPAC Name |

5-(3-carbamoylphenyl)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-12(16)9-3-1-2-8(6-9)10-4-5-11(13(17)18)15-7-10/h1-7H,(H2,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYWEEHDAOXFSY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CN=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10687427 |

Source

|

| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Carbamoylphenyl)picolinic acid | |

CAS RN |

1261912-75-7 |

Source

|

| Record name | 5-(3-Carbamoylphenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10687427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

![1-Benzyl-7-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B581422.png)

![(7-amino-3-((tetrahydrofuran-2-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)methanol](/img/structure/B581433.png)